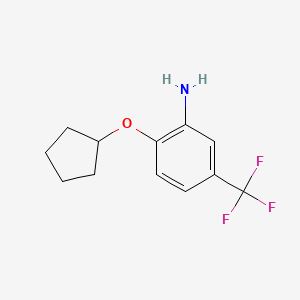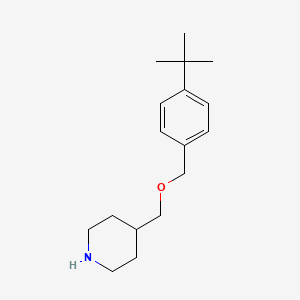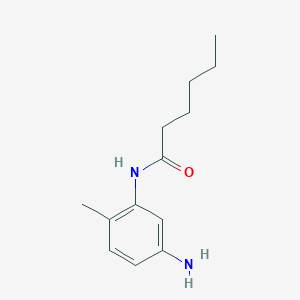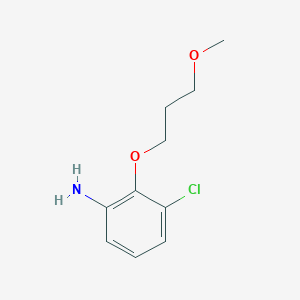
3-Chloro-2-(2-cyclohexylethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-(2-cyclohexylethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-Chloro-2-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Scientific Research Applications
3-Chloro-2-(2-cyclohexylethoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biochemical pathways and interactions, particularly in proteomics research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-2-(2-cyclohexylethoxy)aniline can be compared with other similar compounds, such as:
2-Chloroaniline: A simpler analogue with a chlorine atom attached to the benzene ring.
2-(2-Cyclohexylethoxy)aniline: A compound with a similar structure but without the chlorine atom.
3-Chloro-2-(2-methoxyethoxy)aniline: A compound with a methoxyethoxy group instead of a cyclohexylethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-12-7-4-8-13(16)14(12)17-10-9-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTYMQHTQUROHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Bromo-4-methylphenoxy)methyl]piperidine](/img/structure/B3172321.png)
![4-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B3172322.png)
![4-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172329.png)
![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)
![4-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3172336.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)

![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)
![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)
![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)
![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)

